molecular formula C6H11BrO2 B8705187 2-bromo-2-methyl-valeric acid

2-bromo-2-methyl-valeric acid

Cat. No. B8705187
M. Wt: 195.05 g/mol
InChI Key: YBARNBUFPMPLHH-UHFFFAOYSA-N
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Patent
US08658639B2

Procedure details

6-Nitro-m-cresol (30.6 g) was dissolved in acetonitrile (400 ml), and thereto was added cesium carbonate (163.3 g), and the mixture was warmed to 80° C. To the mixture was added dropwise ethyl 2-bromoisobutyric acid (60 ml), and the mixture was stirred at 80° C. for 6 hours. To the mixture was added dropwise again ethyl 2-bromoisobutyric acid (60 ml), and the mixture was further stirred at 80° C. for 8 hours. The reaction solution was cooled to room temperature, and filtered through celite. The filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with water (twice) and saturated aqueous sodium chloride solution (once), and dried over sodium sulfate. The mixture was filtered, and concentrated under reduced pressure to give a crude product. The obtained crude product was dissolved in ethanol (100 ml), and added dropwise in to a solution of iron (90 g) in acetic acid (300 ml), wherein the suspension was previously and separately warmed to 75° C. After the addition was completed, the mixture was stirred at 80° C. for 5 hours, and filtered through celite. The filtrate was concentrated under reduced pressure, and the residue was dissolved in ethyl acetate, washed successively with water and saturated aqueous sodium hydrogen carbonate solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude product. The obtained crude product was washed with hexane, and collected by filtration to give the title compound (32 g) as whited crystal.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
163.3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
90 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])([O-])=O.C(=O)([O-])[O-].[Cs+].[Cs+].C([CH2:20][C:21](Br)([CH3:25])[C:22](O)=[O:23])C>C(#N)C.C(O)C.C(O)(=O)C.[Fe]>[CH3:20][C:21]1([CH3:25])[C:22](=[O:23])[NH:1][C:4]2[CH:5]=[CH:6][C:7]([CH3:11])=[CH:8][C:9]=2[O:10]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=CC1O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
163.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)CC(C(=O)O)(C)Br
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)CC(C(=O)O)(C)Br
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
90 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at 80° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (twice) and saturated aqueous sodium chloride solution (once), and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
TEMPERATURE
Type
TEMPERATURE
Details
separately warmed to 75° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed successively with water and saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
WASH
Type
WASH
Details
was washed with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1(OC2=C(NC1=O)C=CC(=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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